molecular formula C30H31BrN4O4S2 B4898155 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide

Cat. No.: B4898155
M. Wt: 655.6 g/mol
InChI Key: KDQPBIXAKVUMGJ-UHFFFAOYSA-N
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Description

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and multiple aromatic groups

Preparation Methods

The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Aldol Condensation: This reaction involves the condensation of substituted benzaldehydes with acetone in an alkaline ethanolic solution to form intermediate compounds.

    Cyclization Reactions: The intermediates undergo cyclization reactions to form the pyrazole and thiazole rings.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s chemical properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying molecular pathways.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    2-(3,5-Bis(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole: This compound shares the pyrazole and thiazole rings but lacks the pyrrolidin-1-ylsulfonyl group.

    4-(4-Pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole: This compound contains the thiazole and pyrrolidin-1-ylsulfonyl groups but lacks the pyrazole ring.

Properties

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4S2.BrH/c1-37-24-11-5-21(6-12-24)27-19-29(23-7-13-25(38-2)14-8-23)34(32-27)30-31-28(20-39-30)22-9-15-26(16-10-22)40(35,36)33-17-3-4-18-33;/h5-16,20,29H,3-4,17-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQPBIXAKVUMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C6=CC=C(C=C6)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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